The synthesis of hDHODH-IN-1 typically involves multi-step organic synthesis techniques that incorporate various chemical reactions to build the complex molecular structure. The methods often include:
Technical details include the use of reagents such as amines, carboxylic acids, and various coupling agents to facilitate the formation of amide bonds or other necessary linkages. The reaction conditions (temperature, solvent choice) are optimized to improve yield and purity.
The molecular structure of hDHODH-IN-1 can be characterized by its specific arrangement of atoms which includes:
Data regarding its molecular weight, solubility, and stability under physiological conditions are essential for understanding its pharmacokinetic properties. For instance, hDHODH-IN-1 may exhibit favorable lipophilicity that enhances its ability to penetrate cell membranes.
The primary chemical reactions involving hDHODH-IN-1 relate to its interaction with human dihydroorotate dehydrogenase. The inhibition mechanism can be described as follows:
Technical details include kinetic studies that measure the inhibitor's potency (IC50 values) against human dihydroorotate dehydrogenase and elucidate how structural modifications impact inhibitory activity.
The mechanism of action of hDHODH-IN-1 involves several key processes:
Data from biochemical assays support these mechanisms by demonstrating changes in cell proliferation rates in response to treatment with hDHODH-IN-1.
The physical and chemical properties of hDHODH-IN-1 include:
Relevant analyses may include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation.
hDHODH-IN-1 has several potential scientific applications:
DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate, utilizing ubiquinone as an electron acceptor within the inner mitochondrial membrane [3]. This reaction is physiologically critical as it bridges:
Table 1: Metabolic Functions of DHODH Beyond Nucleotide Synthesis
Function | Key Metabolites/Pathways | Biological Impact |
---|---|---|
Nucleotide Provision | UTP, CTP, dTTP | DNA replication, RNA transcription |
ETC Coupling | Ubiquinol, ROS regulation | Mitochondrial respiration, redox signaling |
Glycoprotein Synthesis | UDP-glucose, UDP-N-acetylglucosamine | Glycosylation of proteins/lipids |
Phospholipid Production | CDP-choline, CDP-ethanolamine | Membrane biosynthesis |
While most cells utilize pyrimidine salvage pathways to recycle nucleotides, rapidly dividing cells—including activated lymphocytes, tumor cells, and virus-infected cells—exhibit profound dependence on de novo synthesis due to insufficient salvage capacity to meet biosynthetic demands [3] [9]. This metabolic vulnerability forms the mechanistic foundation for DHODH inhibitors like hDHODH-IN-1.
The therapeutic targeting of DHODH is predicated on the synthetic lethal relationship between nucleotide deprivation and pathological cell proliferation. In hematologic cancers, particularly acute myeloid leukemia (AML), DHODH inhibition exerts dual effects:
Table 2: Antiproliferative Effects of DHODH Inhibition Across Cancer Types
Cancer Type | Model System | Key Response to DHODH Inhibition | Rescue by Uridine |
---|---|---|---|
Acute Myeloid Leukemia | MOLM-13 cells | CD11b upregulation (EC₅₀ ~3 nM); apoptosis | Yes [6] |
Melanoma | B16F10 murine model | Tumor growth suppression; MHC-I upregulation | Partial [2] |
Pancreatic Adenocarcinoma | CFPAC-1 cells | Antigen presentation pathway induction | Yes [2] |
Triple-Negative Breast Cancer | Patient-derived xenografts | Synergy with doxorubicin | Yes [8] |
In viral pathogenesis, RNA viruses (e.g., SARS-CoV-2, influenza, Zika) exhibit exquisite sensitivity to pyrimidine deprivation due to:
This dual applicability positions hDHODH-IN-1 as a broad-spectrum candidate for oncologic and antiviral indications where metabolic dependencies converge on DHODH activity.
The clinical development of DHODH inhibitors spans four decades, marked by therapeutic repurposing from immunology to oncology:
Brequinar: Investigated in solid tumors (1980s–90s) but abandoned due to narrow therapeutic window and pharmacokinetic challenges (e.g., high protein binding, erratic absorption) [3] [6]
Second Generation (2010–Present):
Table 3: Evolution of DHODH Inhibitors in Clinical Development
Compound | Developer | Key Indications | Potency (IC₅₀) | Development Status |
---|---|---|---|---|
Leflunomide | Sanofi | Rheumatoid arthritis | ~0.5–5 µM | Approved (1998) |
Teriflunomide | Sanofi | Multiple sclerosis | ~1–2 µM | Approved (2012) |
Brequinar | DuPont | Solid tumors (historical) | ~3–20 nM | Abandoned |
BAY 2402234 | Bayer | Myeloid malignancies | 1.2 nM | Phase I (NCT03404726) |
ASLAN003 (Farudodstat) | Aslan Pharmaceuticals | AML, MDS | <10 nM | Phase II |
hDHODH-IN-1 | Undisclosed | Hematologic cancers, viral | Sub-nanomolar (predicted) | Preclinical |
hDHODH-IN-1 exemplifies third-generation optimization, incorporating structural insights from DHODH-inhibitor co-crystallography (e.g., hydrogen bonding with Tyr356, hydrophobic interactions with Leu46/Leu50) to achieve sub-nanomolar potency while mitigating off-target effects [1] [6]. Its development reflects a convergence strategy leveraging:
The trajectory of hDHODH-IN-1 development underscores a paradigm shift toward precision metabolic targeting in hyperproliferative diseases.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1